1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at the N1 position and a morpholine-substituted methyl group at the C2 position. The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, enhances solubility and modulates electronic properties, making it a critical pharmacophore in medicinal chemistry. This compound belongs to a broader class of benzimidazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSIXLDADIEHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield N-oxides, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
The compound 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered significant attention in scientific research due to its diverse applications, particularly in medicinal chemistry. This article delves into its applications across various fields, including pharmacology, material science, and biochemistry.
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that compounds within this class can inhibit specific proteins involved in cancer cell proliferation. For instance, studies have shown that certain benzodiazole derivatives exhibit inhibitory effects on kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer treatment .
Neuropharmacology
The morpholine moiety in this compound suggests potential applications in neuropharmacology. Morpholine derivatives are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that benzodiazole compounds can modulate GABAergic activity, which is essential for maintaining neuronal excitability and could lead to therapeutic strategies for anxiety and mood disorders .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, suggesting it may serve as a template for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Organic Electronics
The unique electronic properties of benzodiazole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is crucial for enhancing device performance .
Sensor Development
Benzodiazole derivatives have also been explored as sensing materials. Their ability to interact with various analytes through non-covalent interactions allows them to be used in chemical sensors for detecting environmental pollutants or biological markers. The incorporation of morpholine enhances solubility and binding affinity, making these compounds effective in sensor applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest confirmed through flow cytometry and Western blot analyses.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological assessment, researchers evaluated the anxiolytic effects of this compound using animal models. Behavioral tests indicated a reduction in anxiety-like behaviors compared to controls, supporting its potential use in treating anxiety disorders.
Case Study 3: Material Performance
In a study focusing on organic electronics, devices fabricated with this compound exhibited improved efficiency and stability compared to those using traditional materials. This advancement highlights the compound's role in enhancing the performance of organic semiconductor devices.
Mechanism of Action
The mechanism by which 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Morpholine vs. Ethyl-Morpholine Linkers
- Target Compound : The morpholine group is directly attached via a methyl linker at C2. This short chain limits conformational flexibility but improves steric accessibility for target binding .
- Ethyl-Linked Analogues : Compounds like 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives () feature a two-carbon spacer between the benzimidazole core and morpholine. This increases flexibility but may reduce binding affinity due to entropic penalties .
Substituents on the Benzimidazole Core
- Halogenated Derivatives : 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole () replaces the morpholine group with a bromophenyl substituent, increasing lipophilicity and altering electronic properties. Such derivatives often exhibit enhanced cytotoxicity but reduced solubility .
- Methoxy-Substituted Analogues : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () substitutes morpholine with a methoxyphenyl group, introducing electron-donating effects that may influence π-π stacking interactions in biological targets .
Physicochemical Properties
- Solubility : The morpholine group in the target compound improves water solubility compared to purely aromatic analogues (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole) .
- Lipophilicity (LogP) : Morpholine derivatives generally exhibit lower LogP values than halogenated or aryl-substituted benzimidazoles, favoring better pharmacokinetic profiles .
Biological Activity
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C19H21N3O. The compound features a benzodiazole core, which is known for its diverse biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds containing the benzodiazole moiety exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzodiazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.5 to 250 μg/ml, demonstrating their effectiveness compared to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | S. typhi |
| 2 | 250 | C. albicans |
| 3 | 62.5 | S. aureus |
| 4 | 12.5 | E. coli |
Antiviral Activity
Recent research has highlighted the antiviral potential of benzodiazole derivatives against various viruses. For example, some compounds have been shown to inhibit reverse transcriptase activity, which is crucial for retroviral replication. In vitro studies demonstrated EC50 values ranging from 130 to 263 μM for certain benzodiazole derivatives against viral targets .
The mechanisms underlying the biological activities of benzodiazole derivatives are multifaceted:
- Inhibition of Enzyme Activity : Many benzodiazoles act by inhibiting key enzymes involved in pathogen metabolism or replication.
- Interference with Cellular Processes : These compounds can disrupt cellular signaling pathways, leading to apoptosis in cancer cells.
- Modulation of Immune Responses : Some derivatives enhance immune responses, making them effective against infections.
Case Studies
A notable study evaluated the efficacy of various benzodiazole derivatives in treating viral infections and bacterial diseases. The results indicated that modifications in the side chains significantly influenced both the potency and selectivity of these compounds .
Study Findings
In a comparative analysis:
- Compound A exhibited strong antibacterial properties with an MIC of 25 μg/ml against E. coli.
- Compound B , structurally similar to our target compound, showed promising results against HIV with an EC50 of 150 μM.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole?
Synthesis typically involves multi-step reactions, starting with condensation of benzimidazole precursors with morpholine-containing reagents. Key steps include:
- Substitution reactions : Morpholine derivatives (e.g., 4-morpholinylmethyl chloride) are introduced via nucleophilic substitution under reflux in polar aprotic solvents like DMF or acetonitrile .
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C or CuI) may accelerate coupling reactions, while bases like K₂CO₃ or triethylamine neutralize acidic byproducts .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization ensure purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., benzyl protons at δ ~5.3 ppm, morpholine methylene at δ ~3.6 ppm) and verify regioselectivity .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C of morpholine) confirm functional groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 68.5%, H: 6.2%, N: 14.1%) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-311+G(d,p)) model:
- HOMO-LUMO gaps : Predict reactivity and charge-transfer interactions (e.g., HOMO localized on benzodiazole, LUMO on morpholine) .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for drug-target interactions .
- Thermochemical data : Validate experimental enthalpies of formation (average deviation <2.4 kcal/mol) .
Q. What crystallographic strategies resolve structural ambiguities in benzodiazole derivatives?
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C-N in benzodiazole: ~1.32 Å) and dihedral angles (e.g., benzyl-morpholine torsion: ~85°) .
- SHELX refinement : Robust algorithms (SHELXL-2018) refine anisotropic displacement parameters and occupancy factors for disordered solvent molecules (e.g., propan-2-ol monosolvate) .
- Space group analysis : Triclinic (P1) or monoclinic systems (e.g., a=10.65 Å, β=83.7°) are common for bulky substituents .
Q. How do structural modifications influence the compound’s biological activity?
- Morpholine substitution : Replacing morpholine with piperidine reduces solubility (logP increases by ~0.5), impacting membrane permeability .
- Benzyl group variation : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance binding to hydrophobic enzyme pockets (IC₅₀ improves 2-fold) .
- SAR studies : Docking simulations (AutoDock Vina) correlate substituent bulk with steric clashes in target proteins (e.g., KRAS-PDEδ inhibition) .
Methodological Considerations
Q. What experimental protocols mitigate challenges in synthesizing morpholine-containing benzodiazoles?
- Moisture-sensitive steps : Use Schlenk lines for morpholine alkylation to prevent hydrolysis .
- Byproduct suppression : Add molecular sieves during condensation to absorb water .
- Scale-up optimization : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale synthesis .
Q. How are computational and experimental data reconciled in structure-activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
